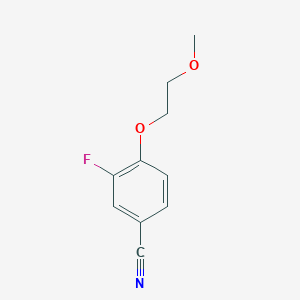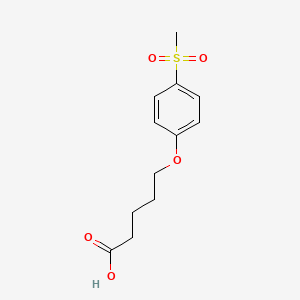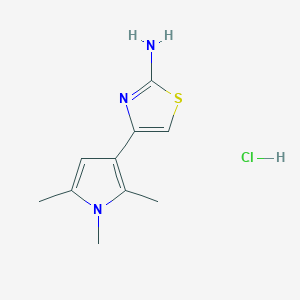![molecular formula C11H15N3O B1438993 (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone CAS No. 1135283-64-5](/img/structure/B1438993.png)
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enantioseparation and Pharmaceutical Applications
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone is a key synthetic intermediate for cardiotonic agents like levosimendan. Research has developed efficient preparative methods for isolating enantiomers of this compound using polar organic solvent chromatography and supercritical fluid chromatography. These methods leverage polysaccharide-based chiral stationary phases and are suitable for the pharmaceutical industry (Cheng, Cai, Fu, & Ke, 2019).
Chromatographic Techniques
Various chromatographic techniques have been applied to compounds structurally similar to (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone. For instance, column and thin-layer chromatographic methods have been developed for the separation and quantitative determination of related pyridazinone isomers (Dulak, Kovač, & Rapos, 1967).
Molecular Structures in Cardiovascular Research
The crystal and molecular structures of pyridazinone derivatives, including (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone, have been investigated to understand their cardiovascular properties. Such studies are crucial in determining the relationship between molecular structure and cardiovascular effects (Prout, Bannister, Burns, Chen, Warrington, & Vinter, 1994).
Synthesis and Evaluation in Pharmaceutical Context
Synthetic methods for related pyridazinone derivatives have been explored for their potential pharmaceutical applications. This includes the synthesis of compounds for the evaluation of anticonvulsant activity (Samanta, Asif, Pooja, Garg, Sharma, & Singh, 2011). Furthermore, the synthesis and pharmacological evaluation of pyridazinone derivatives have been undertaken to develop safer non-steroidal anti-inflammatory drugs (Husain, Khokra, Seth, Garg, Kaushik, Ahmad, & Khan, 2017).
Role in Development of Cardioactive Agents
The (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone moiety is a significant structural component of many cardio-active pyridazinone derivatives used clinically or in trials. This includes drugs like imazodan, CI-930, pimobendan, among others (Imran & Abida, 2016).
Eigenschaften
IUPAC Name |
(4-aminophenyl)-(diazinan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-5-3-9(4-6-10)11(15)14-8-2-1-7-13-14/h3-6,13H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCMPIYSGGLZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



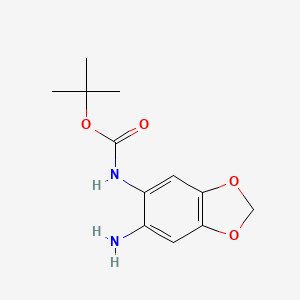
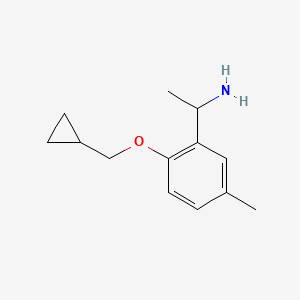

![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)
![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)
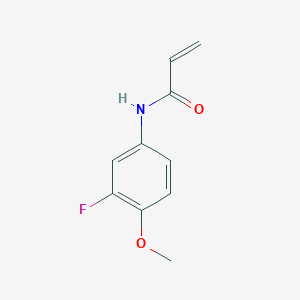
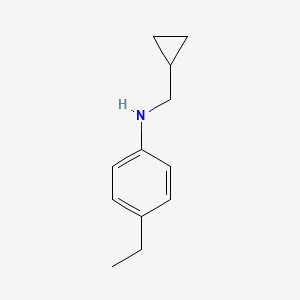
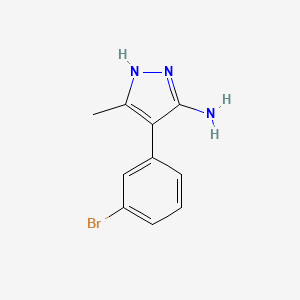
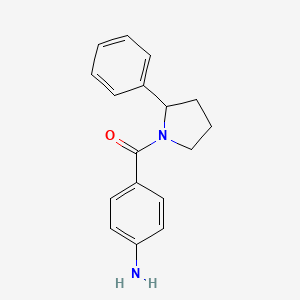
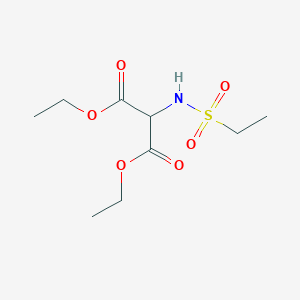
![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)
